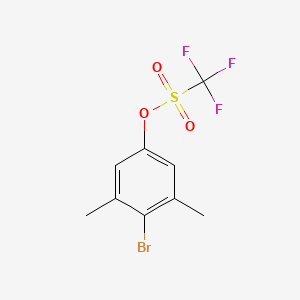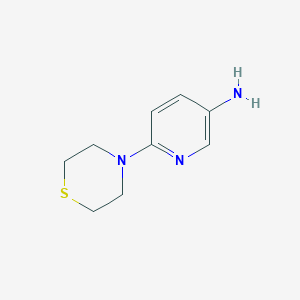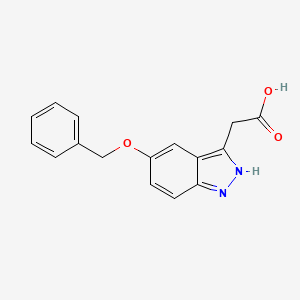
3-fluoro-5-(morpholin-4-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-5-(morpholin-4-yl)benzoic acid is an organic compound that features a morpholine ring and a fluorine atom attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-5-(morpholin-4-yl)benzoic acid typically involves the introduction of a morpholine ring and a fluorine atom onto a benzoic acid structure. One common method is the nucleophilic aromatic substitution reaction where a fluorine atom is introduced into the benzoic acid ring. The morpholine ring can be added through a substitution reaction involving morpholine and a suitable leaving group on the benzoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions. These methods may include the use of catalysts to enhance reaction rates and yields. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-5-(morpholin-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom or the morpholine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or potassium carbonate can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-fluoro-5-(morpholin-4-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-fluoro-5-(morpholin-4-yl)benzoic acid involves its interaction with specific molecular targets. The morpholine ring and the fluorine atom can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Fluorobenzoic acid: Similar in structure but lacks the morpholine ring.
5-Fluorobenzoic acid: Similar in structure but with the fluorine atom in a different position.
3-Morpholinobenzoic acid: Similar in structure but lacks the fluorine atom.
Uniqueness
3-fluoro-5-(morpholin-4-yl)benzoic acid is unique due to the presence of both the morpholine ring and the fluorine atom, which confer distinct chemical properties and potential biological activities. This combination allows for specific interactions with molecular targets that are not possible with similar compounds lacking one of these functional groups.
Properties
Molecular Formula |
C11H12FNO3 |
|---|---|
Molecular Weight |
225.22 g/mol |
IUPAC Name |
3-fluoro-5-morpholin-4-ylbenzoic acid |
InChI |
InChI=1S/C11H12FNO3/c12-9-5-8(11(14)15)6-10(7-9)13-1-3-16-4-2-13/h5-7H,1-4H2,(H,14,15) |
InChI Key |
IDLGYCXCGFKTDV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=CC(=C2)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1'-Benzyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]](/img/structure/B8714894.png)



